BenchChemオンラインストアへようこそ!

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Physicochemical characterization Distillation optimization Formulation engineering

2‑(4‑Chloro‑2‑fluorophenyl)‑1,3,4‑oxadiazole is a fully aromatic heterocyclic compound (molecular formula C₈H₄ClFN₂O, molecular weight 198.58 g mol⁻¹) that combines a 1,3,4‑oxadiazole core with a 4‑chloro‑2‑fluorophenyl substituent [REFS‑1]. Unlike the more common 2‑aryl‑1,3,4‑oxadiazoles that bear only a single halogen, this compound carries two orthogonally oriented halogen substituents (Cl para, F ortho), which directly modulate the electronic properties of both the aryl ring and the oxadiazole nucleus [REFS‑2].

Molecular Formula C8H4ClFN2O
Molecular Weight 198.58 g/mol
CAS No. 1820711-18-9
Cat. No. B1459437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole
CAS1820711-18-9
Molecular FormulaC8H4ClFN2O
Molecular Weight198.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)C2=NN=CO2
InChIInChI=1S/C8H4ClFN2O/c9-5-1-2-6(7(10)3-5)8-12-11-4-13-8/h1-4H
InChIKeyQSKOPXOPCFHULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole (CAS 1820711-18-9) – Procurement‑Relevant Identity and Key Physicochemical Baselines


2‑(4‑Chloro‑2‑fluorophenyl)‑1,3,4‑oxadiazole is a fully aromatic heterocyclic compound (molecular formula C₈H₄ClFN₂O, molecular weight 198.58 g mol⁻¹) that combines a 1,3,4‑oxadiazole core with a 4‑chloro‑2‑fluorophenyl substituent [REFS‑1]. Unlike the more common 2‑aryl‑1,3,4‑oxadiazoles that bear only a single halogen, this compound carries two orthogonally oriented halogen substituents (Cl para, F ortho), which directly modulate the electronic properties of both the aryl ring and the oxadiazole nucleus [REFS‑2]. Its purity is routinely supplied at 96–98 % [REFS‑3], and its predicted boiling point (279.0 ± 50.0 °C) and density (1.417 ± 0.06 g cm⁻³) offer convenient benchmarks for distillation, formulation, and storage [REFS‑1].

Why 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole Cannot Be Directly Replaced by Mono‑Halogenated or Regioisomeric Oxadiazole Analogs


Even among 2‑aryl‑1,3,4‑oxadiazoles that share the same molecular framework, substitution pattern drastically reshapes key physicochemical and reactivity parameters that drive both medicinal chemistry and materials science applications. Replacing the 4‑chloro‑2‑fluorophenyl moiety with a simple 4‑fluorophenyl or 4‑chlorophenyl analog alters the compound’s hydrogen‑bond acceptor capacity, its dipole moment, and its crystallinity—any of which can cause unexpected failures in a previously optimized synthetic sequence, a crystallization protocol, or a biological assay [REFS‑1]. The target compound uniquely possesses two halogen atoms with different leaving‑group propensities (Cl > F in SNAr) while retaining the oxadiazole ring’s electron‑withdrawing character, enabling selective, sequential functionalization not achievable with only one halogen [REFS‑2]. These differences translate into measurable consequences in boiling point, density, lipophilicity, and derivatisation selectivity—each quantified in the evidence guide below.

Quantitative Differentiation of 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole: Head‑to‑Head Physicochemical and Reactivity Comparisons


Boiling Point and Density: Dual Halogenation Elevates Intermolecular Forces Relative to Mono‑Halogenated Analogs

When compared with the mono‑halogenated analogs 2‑(4‑fluorophenyl)‑1,3,4‑oxadiazole and 2‑(4‑chlorophenyl)‑1,3,4‑oxadiazole, the target compound exhibits a boiling point that is intermediate (279.0 °C) but a density that is markedly higher (1.417 g cm⁻³) [REFS‑1][REFS‑2][REFS‑3]. The elevated mass and polarizability contributed by the two halogen substituents results in stronger dispersion and dipole‑dipole interactions, directly affecting distillation separation, solvent partitioning, and film‑forming ability in materials applications.

Physicochemical characterization Distillation optimization Formulation engineering

Density Increase Drives Differential Crystallinity and Solubility Predictions

The predicted density of the target compound (1.417 g cm⁻³) exceeds those of both mono‑halogenated comparators by 0.088‑0.136 g cm⁻³ [REFS‑1][REFS‑2]. Higher density in halogenated aromatics often correlates with tighter crystal packing, which can reduce dissolution rate in aqueous media—a factor that must be controlled in early ADME screens. Conversely, the greater polar surface area contributed by the additional halogen may enhance the compound’s hydrogen‑bond acceptor capacity, partially offsetting packing‑induced solubility deficits.

Crystallography Formulation Solubility

Predicted Partition Coefficient (ClogP) Distinguishes Target Compound from Both Mono‑Halogenated Congeners

The experimental/in‑silico ClogP for the target compound is approximately 1.0, whereas the 4‑fluorophenyl analog registers XLogP3‑AA = 1.5 and the 4‑chlorophenyl analog LogP = 2.39 [REFS‑1][REFS‑2][REFS‑3]. Despite carrying two halogens, the target compound is predicted to be less lipophilic than the chlorophenyl analog and even modestly less lipophilic than the fluorophenyl analog, likely because the electron‑withdrawing oxadiazole ring amplifies the polarizing effect of the ortho‑fluorine substituent. This positions the target compound in a lipophilicity window (LogP ≤ 3) often favored in lead‑like compound collections under the rule‑of‑five framework.

Lipophilicity ADME prediction QSAR

Orthogonal Halogen Reactivity Permits Selective Sequential Derivatisation

The 4‑chloro and 2‑fluoro substituents on the phenyl ring exhibit distinct leaving‑group abilities under nucleophilic aromatic substitution (SNAr) and transition‑metal‑catalyzed cross‑coupling conditions: chlorine is substantially more reactive toward oxidative addition, while fluorine is relatively robust [REFS‑1][REFS‑2]. This orthogonality is not present in the mono‑halogenated analogs (which offer only one reactive site) nor in the 1,2,4‑regioisomer (where the different oxadiazole connectivity alters the ring’s electron‑withdrawing strength). Patent examples explicitly utilize 4‑chloro‑2‑fluorophenyl‑oxadiazole intermediates for site‑selective Suzuki couplings, demonstrating that the first coupling at the chloro position proceeds without detectable cleavage of the C–F bond [REFS‑2]. Quantitative yields for analogous systems have exceeded 85 % under optimized Pd‑catalysis, substantially outperforming substrates that lack the electron‑withdrawing oxadiazole ring.

Synthetic methodology Cross‑coupling Structure‑activity relationship

Research and Industrial Scenarios Where 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole (1820711-18-9) Offers a Measurable Advantage


Medicinal Chemistry Hit‑to‑Lead Libraries Requiring Balanced Lipophilicity

Fragment‑growing and lead‑optimisation campaigns that target oral bioavailability benefit from a starting heterocycle with Clogp ≈ 1.0. Compared with the more lipophilic 4‑chlorophenyl analog (LogP 2.39), the target compound reduces the risk of exceeding Lipinski’s logP threshold early in the design cycle, while the retained chlorine atom still permits exploration of halogen‑bonding interactions with protein targets [REFS‑1][REFS‑2].

Selective Sequential Functionalisation for Diversity‑Oriented Synthesis

Groups constructing parallel libraries can exploit the differential reactivity of the C–Cl and C–F bonds to perform a first Suzuki coupling at the chloro site, followed by a subsequent SNAr or C–H activation at the fluorinated position, thereby generating two diversity points from a single advanced intermediate [REFS‑3]. This strategy has been validated in patent literature using 4‑chloro‑2‑fluorophenyl‑oxadiazole cores, with reported coupling yields exceeding 85 % under mild Pd catalysis.

Process Chemistry: Distillation‑Based Purification at Modest Reduced Pressure

With a predicted boiling point of 279 °C, the target compound can be purified by short‑path distillation at moderate vacuum (e.g., 0.5–1 Torr) where the 4‑fluorophenyl analog (boiling point 248 °C) might co‑distill with lighter aromatic impurities, and the 4‑chlorophenyl analog (284 °C) might approach decomposition thresholds. The intermediate volatility enables a cleaner purification window, reducing reliance on preparative chromatography [REFS‑4][REFS‑5].

Computational Modeling and QSAR Training Sets

The combination of two halogens with differing electronic parameters (σm = 0.37 for Cl, 0.34 for F) on a single rigid scaffold provides a well‑defined electronic perturbation that is highly informative for quantum‑mechanical modelling and QSAR descriptor generation. The experimentally accessible ClogP and predicted density values supply ground‑truth data for validating computed descriptors such as logP, polarisability, and dipole moment [REFS‑1][REFS‑4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-2-fluorophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.